molecular formula C11H11N3O B2694526 N-(8-Methylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide CAS No. 2185980-42-9

N-(8-Methylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide

Cat. No. B2694526
CAS RN: 2185980-42-9
M. Wt: 201.229
InChI Key: YDLYKTJPEZDMKH-UHFFFAOYSA-N
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Description

N-(8-Methylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide, also known as MIP, is a chemical compound that has been studied for its potential applications in scientific research. MIP is a member of the imidazoacridinone family of compounds, which have been shown to have a variety of biological activities, including anti-tumor and anti-viral properties. In

Mechanism of Action

The exact mechanism of action of N-(8-Methylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide is not fully understood, but it is thought to involve the inhibition of DNA repair mechanisms and/or the induction of oxidative stress. N-(8-Methylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide has been shown to induce DNA damage and inhibit DNA repair mechanisms in cancer cells, which may contribute to its anti-tumor activity. In virology, N-(8-Methylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide has been shown to inhibit viral replication by interfering with the viral DNA polymerase. In neurology, N-(8-Methylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide has been shown to protect against oxidative stress-induced neuronal damage by increasing antioxidant enzyme activity.
Biochemical and Physiological Effects:
N-(8-Methylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide has been shown to have a variety of biochemical and physiological effects, including anti-tumor, anti-viral, and neuroprotective effects. N-(8-Methylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide has been shown to induce DNA damage and inhibit DNA repair mechanisms in cancer cells, leading to cell death. In virology, N-(8-Methylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide has been shown to inhibit viral replication by interfering with the viral DNA polymerase. In neurology, N-(8-Methylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide has been shown to protect against oxidative stress-induced neuronal damage by increasing antioxidant enzyme activity.

Advantages and Limitations for Lab Experiments

One advantage of using N-(8-Methylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide in lab experiments is its potential for anti-tumor, anti-viral, and neuroprotective applications. N-(8-Methylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide has been shown to have activity against a variety of cancer cell lines and viruses, making it a promising candidate for further research. However, one limitation of using N-(8-Methylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide in lab experiments is its potential toxicity. N-(8-Methylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide has been shown to induce DNA damage and inhibit DNA repair mechanisms, which could have negative effects on healthy cells.

Future Directions

There are several future directions for research on N-(8-Methylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide. One area of interest is the development of N-(8-Methylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide analogs with improved efficacy and reduced toxicity. Another area of interest is the investigation of N-(8-Methylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide's potential applications in other scientific research fields, such as immunology and microbiology. Additionally, further studies are needed to fully understand the mechanism of action of N-(8-Methylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide and its potential side effects. Overall, N-(8-Methylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide is a promising compound with potential applications in a variety of scientific research fields.

Synthesis Methods

N-(8-Methylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide can be synthesized using a multi-step process that involves the condensation of 2-aminopyridine with 2-bromoacetophenone, followed by a cyclization reaction and subsequent deprotection. The final product is obtained as a yellow solid with a melting point of 210-212°C.

Scientific Research Applications

N-(8-Methylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide has been studied for its potential applications in a variety of scientific research fields, including cancer research, virology, and neurology. In cancer research, N-(8-Methylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide has been shown to have anti-tumor activity, possibly through the inhibition of DNA repair mechanisms. In virology, N-(8-Methylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide has been shown to have anti-viral activity against a variety of viruses, including HIV and herpes simplex virus. In neurology, N-(8-Methylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide has been shown to have neuroprotective effects, possibly through the inhibition of oxidative stress.

properties

IUPAC Name

N-(8-methylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-3-10(15)13-9-7-12-11-8(2)5-4-6-14(9)11/h3-7H,1H2,2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDLYKTJPEZDMKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC=C2NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(8-Methylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide

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